molecular formula C15H22N2O2 B3137480 Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate CAS No. 439096-21-6

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate

Cat. No. B3137480
Key on ui cas rn: 439096-21-6
M. Wt: 262.35 g/mol
InChI Key: WIKWPYFFKLRAIF-UHFFFAOYSA-N
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Patent
US07449456B2

Procedure details

4-Fluoronitrobenzene and piperidin-4-one hydrochloride were allowed to undergo the reaction in THF in the presence of potassium carbonate. The resulting compound was allowed to react with sodium hydride and ethyl diethylphosphonoacetate in THF. The resulting compound was subjected to catalytic hydrogenation in the same manner as shown in Reference Example 3 to obtain [1-(4-aminophenyl)piperidin-4-yl]acetic acid ethyl ester. NMR2: 1.27 (3H, t, J=7.2 Hz), 2.33 (2H, d, J=7.2 Hz), 6.66-6.89 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidin-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.Cl.[NH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+].[H-].[Na+].C(OP([CH2:35][C:36]([O:38][CH2:39][CH3:40])=[O:37])(OCC)=O)C>C1COCC1>[CH2:39]([O:38][C:36](=[O:37])[CH2:35][CH:15]1[CH2:16][CH2:17][N:12]([C:2]2[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=2)[CH2:13][CH2:14]1)[CH3:40] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
piperidin-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1CCN(CC1)C1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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